Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

Descripción

Chemical Classification and Systematic Naming

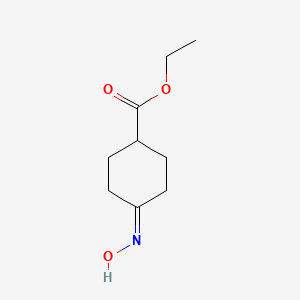

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester (CAS: 90942-89-5) is an oxime ester derivative classified under the broader category of imines. Its systematic IUPAC name, ethyl 4-(hydroxyimino)cyclohexane-1-carboxylate , reflects its structural features: a cyclohexane ring substituted with a carboxylic acid ethyl ester group at position 1 and a hydroxyimino moiety (=N–OH) at position 4. The molecular formula is $$ \text{C}9\text{H}{15}\text{NO}_3 $$, with a molecular weight of 185.22 g/mol.

The compound’s structure combines a cyclohexane backbone with functional groups that confer reactivity typical of oxime esters. The ester group (–COOCH$$2$$CH$$3$$) and oxime (–C=N–OH) are critical to its chemical behavior, enabling participation in reactions such as photodecomposition, nucleophilic substitutions, and rearrangements.

Table 1: Key Identifiers of Ethyl 4-(Hydroxyimino)cyclohexane-1-carboxylate

| Property | Value |

|---|---|

| CAS Registry Number | 90942-89-5 |

| PubChem CID | 11593553 |

| Molecular Formula | $$ \text{C}9\text{H}{15}\text{NO}_3 $$ |

| Molecular Weight | 185.22 g/mol |

| SMILES Notation | CCOC(=O)C1CCC(=NOH)CC1 |

Historical Context and Discovery

The synthesis of oxime esters dates to the late 19th century, but ethyl 4-(hydroxyimino)cyclohexane-1-carboxylate emerged more recently as a specialized intermediate in organic and materials chemistry. Early reports of its synthesis appear in the late 20th century, with PubChem entries first documenting its characterization in 2006. Its development aligns with advancements in cyclohexane-derived compounds for applications ranging from polymer science to medicinal chemistry.

The compound is typically synthesized via condensation of ethyl 4-oxocyclohexanecarboxylate with hydroxylamine, a method consistent with oxime formation protocols. Innovations in catalytic systems and green chemistry have since optimized its production, though detailed synthetic methodologies remain proprietary in industrial contexts.

Significance in Organic Chemistry Research

Ethyl 4-(hydroxyimino)cyclohexane-1-carboxylate serves as a versatile building block in synthetic organic chemistry. Its oxime ester group is pivotal in photopolymerization, where it acts as a photoinitiator under visible light or UV exposure. For instance, benzothioxanthene-based oxime esters demonstrate high photoinitiating efficiency, a property shared by this compound due to structural similarities.

Additionally, the compound’s cyclohexane ring provides steric stability, making it a candidate for studying stereoelectronic effects in rearrangement reactions. Its role in the Beckmann rearrangement—a key step in ε-caprolactam production—has been theorized, though direct applications remain underexplored.

Synonyms and Alternative Designations

This compound is recognized by multiple synonyms across chemical databases, reflecting its diverse nomenclature history:

Table 2: Synonyms and Registry Numbers

| Synonym | Source |

|---|---|

| Ethyl 4-(hydroxyimino)cyclohexanecarboxylate | PubChem |

| This compound | CAS |

| 90942-89-5 | CAS Registry |

| MFCD28096657 | MDL Number |

These designations are critical for cross-referencing in chemical literature and procurement databases. The compound’s utility in photoresist formulations and polymer chemistry has further led to its inclusion in patent literature, though under proprietary codes.

Propiedades

IUPAC Name |

ethyl 4-hydroxyiminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRENYNCPFOMTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469105 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90942-89-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyimino group. Its structure can be represented as follows:

This structure is significant as the stereochemistry and functional groups influence its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyimino group is known to participate in nucleophilic attacks, which can lead to enzyme inhibition or modulation of biochemical pathways.

Molecular Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.

Biological Activity

Research has indicated several biological activities associated with cyclohexanecarboxylic acid derivatives:

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, suggesting potential protective roles against oxidative stress.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating inflammatory cytokines.

- Antimicrobial Effects : Studies have indicated that certain cyclohexanecarboxylic acids possess antimicrobial properties against various pathogens.

Case Studies

-

Study on Antioxidant Activity :

A study evaluated the antioxidant properties of cyclohexanecarboxylic acid derivatives, including 4-(hydroxyimino)-ethyl ester. Results demonstrated significant radical scavenging activity compared to standard antioxidants . -

Anti-inflammatory Research :

In vitro studies showed that cyclohexanecarboxylic acid derivatives could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating their potential use in treating inflammatory diseases . -

Antimicrobial Testing :

A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited notable antibacterial activity, suggesting their potential as therapeutic agents against infections .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituent | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | N/A | 4-NOH | Ethyl | C₁₀H₁₇NO₃ | ~199.25 (estimated) | Chelation potential, tautomerism |

| Methyl 4-hydroxycyclohexanecarboxylate | 6125-57-1 | 4-OH | Methyl | C₉H₁₆O₃ | 172.22 | Polar, lower lipophilicity |

| Ethyl 4,4-difluorocyclohexanecarboxylate | 178312-47-5 | 4,4-F₂ | Ethyl | C₉H₁₄F₂O₂ | 204.21 | High metabolic stability |

| Ethyl 1-amino-4-methoxycyclohexane-1-carboxylate | 747402-16-0 | 1-NH₂, 4-OCH₃ | Ethyl | C₁₀H₁₉NO₃ | 201.26 | Pharmaceutical candidate |

Research Findings and Implications

- Reactivity: Hydroxyimino groups may participate in tautomerism (keto-enol) or metal coordination, unlike hydroxyl or amino analogs. This could be exploited in catalysis or sensor design .

- Drug Design: Ethyl esters balance lipophilicity and bioavailability, as seen in CAS 178312-47-5 and CAS 747402-16-0. Hydroxyimino derivatives could mimic adenosine’s anti-inflammatory effects () .

- Synthetic Challenges: Stereoselective synthesis of cis vs. trans hydroxyimino esters requires tailored approaches, possibly leveraging methods from ’s acylamino derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester, and how do reaction conditions influence yield?

- The compound can be synthesized via esterification of the parent carboxylic acid with ethanol under acidic catalysis, followed by hydroxylamine-mediated oximation at the 4-position. Key factors include temperature control (60–80°C for esterification) and pH adjustment during oximation to avoid side reactions like over-oxidation . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and what key peaks should researchers prioritize?

- NMR : The ethyl ester group shows a triplet at ~1.2–1.4 ppm (CH₃) and a quartet at ~4.1–4.3 ppm (CH₂) in -NMR. The hydroxyimino (-NOH) proton appears as a broad singlet at ~8.5–10.5 ppm, sensitive to solvent and hydrogen bonding .

- IR : Strong absorption at ~1720–1740 cm⁻¹ (ester C=O) and ~3200–3400 cm⁻¹ (O-H/N-H stretches).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with molecular weight (e.g., ~213–215 g/mol), with fragmentation patterns indicating loss of ethoxy (-OCH₂CH₃) or hydroxylamine (-NHOH) groups .

Q. What are the critical physicochemical properties (e.g., solubility, boiling point) of this compound, and how do they impact experimental design?

- Boiling Point : Estimated at ~200–220°C (extrapolated from NIST data for analogous ethyl cyclohexanecarboxylates) .

- Solubility : Lipophilic due to the ester and cyclohexane moieties; sparingly soluble in water but miscible in organic solvents (e.g., DMSO, ethanol). Solubility profiles guide solvent selection for reactions or biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects) for this compound?

- Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities. Validate purity via HPLC (>95%) and replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-reference with structurally similar compounds (e.g., ’s antimicrobial P. betle derivatives) to identify structure-activity relationships .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to hypothesized targets (e.g., cyclooxygenase or cytochrome P450 enzymes). Parameterize force fields with DFT-calculated charges (B3LYP/6-31G* level) for the hydroxyimino group, which may act as a hydrogen-bond donor .

Q. What methodologies are recommended for assessing the compound’s potential endocrine-disrupting effects?

- Follow EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, including estrogen/androgen receptor binding studies and steroidogenesis assays. Use in vitro models (e.g., H295R cells) to measure hormone synthesis disruption, citing precedents from structurally related esters in .

Q. How do stereochemical variations (cis/trans isomerism) at the 4-position influence reactivity and bioactivity?

- Stereochemistry alters spatial orientation of the hydroxyimino group, affecting hydrogen-bonding capacity. Use chiral chromatography (e.g., Chiralpak AD-H column) to separate isomers. Compare bioactivity of isolated enantiomers in cell-based assays (e.g., cytotoxicity in MCF-7 vs. HepG2 lines) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Optimize catalytic systems (e.g., Lewis acids like ZnCl₂) to enhance oximation regioselectivity at the 4-position. Monitor reaction progress via in-situ FTIR to detect intermediate formation. For scale-up, transition from batch to flow chemistry to improve heat/mass transfer .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.